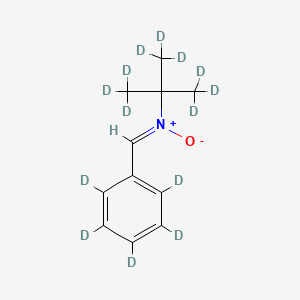

N-Tert-butyl-D9-phenyl-D5-nitrone

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

191.33 g/mol |

IUPAC Name |

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |

InChI Key |

IYSYLWYGCWTJSG-IJUZYFTRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=[N+](/C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])\[O-])[2H])[2H] |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Site Specific Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling of the Phenyl Moiety (D5-Phenyl)

The introduction of five deuterium atoms onto the phenyl ring of the nitrone necessitates the synthesis of a perdeuterated phenyl precursor, which is then elaborated into the required aldehyde functionality for the final condensation step.

Synthesis of Deuterated Phenyl Precursors

A common and effective starting material for the synthesis of perdeuterated aromatic compounds is benzene-d6 (B120219). From this, bromobenzene-d5 (B116778) can be synthesized through electrophilic bromination. This reaction typically proceeds with high isotopic and chemical yield.

A plausible synthetic route begins with the bromination of benzene-d6 using bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction introduces a bromine atom onto the deuterated aromatic ring, affording bromobenzene-d5. This intermediate is a versatile synthon for further functionalization. nih.gov

To introduce the aldehyde functionality, a Grignard reaction is a well-established method. Bromobenzene-d5 is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, phenyl-d5-magnesium bromide. commonorganicchemistry.com This organometallic intermediate can then be formylated.

A highly effective method for formylation involves the reaction of the Grignard reagent with a deuterated formylating agent, such as N,N-dimethylformamide-d7 (DMF-d7). The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF-d7. Subsequent acidic workup with a deuterium source, like D₂O/DCl, hydrolyzes the intermediate to yield benzaldehyde-d6 (B91794) (C₆D₅CDO). This ensures that the aldehyde proton is also a deuterium atom, which is crucial for achieving the desired D5-phenyl-D1-formyl labeling pattern. researchgate.netnih.govchegg.com

Table 1: Synthesis of Benzaldehyde-d6 from Benzene-d6

| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| 1. Bromination | Benzene-d6 | Br₂, FeBr₃ | - | 85-95 | >99 |

| 2. Grignard Formation | Bromobenzene-d5 | Mg | Anhydrous THF | >90 | >99 |

Regioselective Deuteration Techniques for Aromatic Systems

While the use of perdeuterated starting materials like benzene-d6 is the most direct approach for achieving a D5-phenyl group, regioselective deuteration techniques can also be employed. These methods are particularly useful when specific hydrogen atoms on the aromatic ring need to be exchanged for deuterium.

One such technique is hydrogen-deuterium (H-D) exchange catalysis. Aromatic compounds can undergo H-D exchange in the presence of a suitable catalyst and a deuterium source, typically deuterium oxide (D₂O). Platinum-based catalysts, such as platinum on carbon (Pt/C), have been shown to be effective for this purpose. orgsyn.org The reaction conditions, including temperature and pressure, can be optimized to achieve the desired level of deuteration. However, achieving complete and specific deuteration of all five positions on a phenyl ring without affecting other parts of the molecule can be challenging and may lead to a mixture of isotopologues.

For the synthesis of N-Tert-butyl-D9-phenyl-D5-nitrone, starting with a pre-labeled precursor like bromobenzene-d5 is generally the more efficient and controlled strategy to ensure high isotopic enrichment at the desired positions.

Strategies for Deuterium Labeling of the Nitrone Moiety (D9-Nitrone)

The "D9-nitrone" designation in the target compound's name refers to the perdeuteration of the N-tert-butyl group. This requires the synthesis of a deuterated N-tert-butylhydroxylamine precursor.

Synthesis of Deuterated Nitrone Backbone Precursors

The synthesis of the N-tert-butyl-d9 fragment logically starts from a commercially available or synthetically accessible perdeuterated C4 building block. A common precursor for the tert-butyl group is tert-butanol. Therefore, the synthesis of tert-butanol-d9 (B1338152) is the first critical step.

A patented and high-yielding method for the preparation of tert-butanol-d9 involves a Grignard reaction between deuterium methyl magnesium iodide (CD₃MgI) and deuterated acetone (B3395972) (acetone-d6). google.com This reaction, carried out in anhydrous tetrahydrofuran, is followed by hydrolysis with a deuterated acid in heavy water (e.g., DCl in D₂O) to produce tert-butanol-d9 with high isotopic purity. google.com

With tert-butanol-d9 in hand, the next step is its conversion to N-tert-butyl-d9-hydroxylamine. A common synthetic route for non-deuterated N-tert-butylhydroxylamine involves the conversion of tert-butylamine (B42293) to 2-methyl-2-nitropropane, followed by reduction. A similar pathway can be envisioned for the deuterated analogue.

First, tert-butanol-d9 would be converted to tert-butyl-d9 bromide, for instance by reaction with HBr. The resulting tert-butyl-d9 bromide can then be converted to tert-butyl-d9-amine. A subsequent oxidation of tert-butyl-d9-amine, for example using potassium permanganate, would yield 2-methyl-d3-2-nitropropane-(methyl-d6). orgsyn.org Finally, the reduction of this deuterated nitroalkane to the corresponding hydroxylamine (B1172632) can be achieved using various reducing agents. Samarium diiodide (SmI₂) in THF/MeOH has been shown to be effective for the reduction of nitroalkanes to hydroxylamines. mdma.chmdpi.com Alternatively, catalytic hydrogenation over a palladium catalyst can also be employed. mdpi.com

Table 2: Proposed Synthesis of N-tert-butyl-d9-hydroxylamine

| Step | Starting Material | Key Reagents | Intermediate | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Acetone-d6 | CD₃MgI, then D₃O⁺ | tert-Butanol-d9 | 80-90 |

| 2 | tert-Butanol-d9 | HBr | tert-Butyl-d9 bromide | 70-80 |

| 3 | tert-Butyl-d9 bromide | NH₃ | tert-Butyl-d9-amine | 60-70 |

| 4 | tert-Butyl-d9-amine | KMnO₄ | 2-methyl-d3-2-nitropropane-(methyl-d6) | 50-60 |

Methodologies for Deuterium Exchange at the Nitrone Carbon

The prompt specifies a "D5-nitrone" moiety, which, given the "D9-phenyl" part of the name, is likely a misnomer and refers to the deuterated phenyl group. The core nitrone functionality is formed in the final condensation step. The carbon atom of the nitrone function originates from the aldehyde group of the deuterated benzaldehyde (B42025) precursor. As described in section 2.1.1, the synthesis of benzaldehyde-d6 (C₆D₅CDO) ensures that this position is already deuterated.

Direct deuterium exchange at the α-carbon of a pre-formed non-deuterated nitrone is also a theoretical possibility. This would typically require base-catalyzed H-D exchange in a deuterated solvent. However, this approach can be complicated by side reactions and may not result in the high level of isotopic enrichment that is achieved by using a deuterated aldehyde precursor from the outset.

Optimized Reaction Pathways for this compound Synthesis

The final step in the synthesis of this compound is the condensation of the two key deuterated precursors: benzaldehyde-d6 and N-tert-butyl-d9-hydroxylamine. This reaction is a standard method for the formation of nitrones.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. The reaction generally proceeds to completion with high yields. The product can then be purified by recrystallization or chromatography.

Reaction Scheme:

C₆D₅CDO + (CD₃)₃CNHOD → C₆D₅CD=N⁺(O⁻)C(CD₃)₃ + D₂O

The isotopic purity of the final product is highly dependent on the isotopic enrichment of the starting materials. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques to confirm the final structure and determine the level of deuterium incorporation. rsc.orgrsc.orgnih.govsigmaaldrich.com 1H NMR would show the absence of signals for the phenyl and tert-butyl protons, while 2H NMR would confirm the presence and location of the deuterium atoms. Mass spectrometry will show the expected molecular ion peak corresponding to the fully deuterated compound.

Table 3: Final Condensation and Product Characteristics

| Reactant 1 | Reactant 2 | Solvent | Conditions | Typical Yield (%) | Expected M+ (m/z) | Isotopic Purity (%) |

|---|

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₅D₉NO |

| Benzene-d6 | C₆D₆ |

| Bromine | Br₂ |

| Iron(III) bromide | FeBr₃ |

| Bromobenzene-d5 | C₆D₅Br |

| Magnesium | Mg |

| Tetrahydrofuran (THF) | C₄H₈O |

| Phenyl-d5-magnesium bromide | C₆D₅MgBr |

| N,N-dimethylformamide-d7 | C₃D₇NO |

| Deuterium chloride (in D₂O) | DCl |

| Benzaldehyde-d6 | C₇D₆O |

| Platinum on carbon (Pt/C) | Pt/C |

| Deuterium oxide (Heavy Water) | D₂O |

| Acetone-d6 | C₃D₆O |

| Deuterium methyl magnesium iodide | CD₃MgI |

| tert-Butanol-d9 | C₄D₉OH |

| Hydrogen bromide | HBr |

| tert-Butyl-d9 bromide | C₄D₉Br |

| Ammonia | NH₃ |

| tert-Butyl-d9-amine | C₄D₉NH₂ |

| Potassium permanganate | KMnO₄ |

| 2-methyl-d3-2-nitropropane-(methyl-d6) | C₄D₉NO₂ |

| Samarium diiodide | SmI₂ |

| N-tert-butyl-d9-hydroxylamine | C₄D₉NHOD |

Methodologies for Assessing Isotopic Purity, Distribution, and Chemical Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of this compound. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the degree of deuterium incorporation can be accurately quantified. The mass difference between the molecular ions of the deuterated and non-deuterated compounds directly corresponds to the number of deuterium atoms successfully incorporated. Furthermore, fragmentation analysis within the mass spectrometer can provide information about the location of the deuterium labels within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR (deuterium NMR) spectroscopy are instrumental in verifying the structure and isotopic distribution. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protonated positions should be significantly diminished or absent. Conversely, the ²H NMR spectrum will show distinct signals for the deuterium atoms at the phenyl and tert-butyl positions, confirming their site-specific incorporation. The integration of these signals in the ²H NMR spectrum can also be used to quantify the isotopic enrichment at each labeled site.

The chemical purity of the synthesized compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS). These methods separate the target compound from any unreacted starting materials or byproducts, allowing for the determination of its purity level.

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, molecular weight confirmation. |

| ¹H NMR Spectroscopy | Absence of proton signals at deuterated sites. |

| ²H NMR Spectroscopy | Presence and location of deuterium atoms. |

| HPLC/GC | Chemical purity, detection of impurities. |

Design and Synthesis of Deuterated Analogues for Comparative Mechanistic Studies

The primary motivation for synthesizing deuterated compounds like this compound is their utility in mechanistic studies. The replacement of hydrogen with deuterium can significantly impact reaction rates and metabolic pathways, an effect known as the kinetic isotope effect (KIE). By comparing the behavior of the deuterated analogue with its non-deuterated counterpart, researchers can gain valuable insights into reaction mechanisms and the role of specific C-H bonds in biological processes.

Phenyl-N-tert-butylnitrone (PBN) and its derivatives are widely studied as spin-trapping agents for detecting and identifying short-lived free radicals. nih.govnih.gov The mechanism of action of PBN and its metabolic fate are of considerable interest. The use of this compound in comparative studies allows for the elucidation of the metabolic stability of the phenyl and tert-butyl groups. For instance, if the deuteration of the phenyl ring leads to a slower rate of metabolism compared to the non-deuterated PBN, it would suggest that the phenyl ring is a site of metabolic attack.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation

Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a specialized nuclear magnetic resonance technique that focuses on the deuterium nucleus, an isotope of hydrogen with a spin of 1. wikipedia.org While it has a similar chemical shift range to proton (¹H) NMR, the resolution is typically lower. magritek.com However, its utility in studying deuterated compounds is unparalleled.

Applications in Structural Confirmation and Conformational Dynamics

²H NMR is instrumental in verifying the successful deuteration of a compound. wikipedia.org For N-Tert-butyl-D9-phenyl-D5-nitrone, a strong signal in the ²H NMR spectrum confirms the incorporation of deuterium, while the corresponding signals would be absent in a ¹H NMR spectrum. magritek.com This technique is not only for confirmation but also for studying the orientation and mobility of the deuterated parts of the molecule. wikipedia.org

The quadrupolar splitting observed in solid-state ²H NMR spectra is dependent on the angle between the carbon-deuterium (C-D) bond and the external magnetic field. wikipedia.org This characteristic allows for the investigation of molecular motions and conformational changes. For instance, studying the dynamics of the deuterated tert-butyl and phenyl groups can provide insights into how the molecule interacts with its environment and how its conformation changes over time. wikipedia.orgnih.gov

Quantitative Determination of Isotopic Enrichment and Positional Specificity

A key application of ²H NMR is the quantitative analysis of isotopic enrichment. wiley.comnih.gov This is crucial for ensuring the quality and reliability of studies using deuterated compounds. By combining ¹H and ²H NMR, it is possible to accurately determine the percentage of deuterium at specific sites within the molecule. wiley.comnih.gov This method has been shown to be more accurate in some cases than traditional ¹H NMR or mass spectrometry for determining isotopic abundance. wiley.comnih.gov

For this compound, ²H NMR can confirm that the deuterium atoms are located on the tert-butyl and phenyl groups as intended. The integration of the signals in the ²H NMR spectrum provides a direct measure of the deuterium content at each labeled position. sigmaaldrich.com This positional specificity is vital for interpreting data from other spectroscopic techniques, such as ESR.

| Application of ²H NMR | Description | Key Findings |

| Structural Confirmation | Verification of deuterium incorporation into the PBN structure. | A strong peak in the ²H NMR spectrum and the absence of corresponding peaks in the ¹H NMR spectrum confirm successful deuteration. wikipedia.orgmagritek.com |

| Conformational Dynamics | Study of the orientation and movement of the deuterated tert-butyl and phenyl groups. | Changes in the ²H NMR spectral lineshape provide information on molecular motions and conformational changes. wikipedia.org |

| Isotopic Enrichment | Quantitative measurement of the percentage of deuterium in the molecule. | Combined ¹H and ²H NMR offers a precise method for determining the level of isotopic enrichment. wiley.comnih.gov |

| Positional Specificity | Identification of the specific locations of deuterium atoms within the molecule. | ²H NMR confirms that deuterium atoms are at the intended positions on the tert-butyl and phenyl groups. sigmaaldrich.com |

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. nih.gov The spin trapping technique, which uses compounds like PBN to form more stable radical adducts, is often employed to study short-lived radicals. nih.govnih.gov

Simplification of Spin Adduct Spectra via Deuteration

One of the significant challenges in ESR spectroscopy is the complexity of the resulting spectra, which can arise from the coupling of the unpaired electron with various magnetic nuclei in the radical adduct. mdpi.com The use of deuterated spin traps like this compound can greatly simplify these complex spectra. acs.org

The substitution of protons (spin 1/2) with deuterons (spin 1) leads to a smaller magnetic moment for deuterium. This results in smaller hyperfine splittings, which can lead to the collapse of complex multiplets into simpler patterns. This spectral simplification makes it easier to identify the trapped radical and to extract key parameters from the spectrum. acs.org

Precise Determination of Hyperfine Coupling Constants (hfc) for Spin Adduct Structure Elucidation

Hyperfine coupling constants (hfc's) are a key piece of information obtained from ESR spectra, providing insight into the structure of the radical adduct. nih.govgelisim.edu.tr The simplification of ESR spectra through deuteration allows for a more precise determination of these constants. acs.org

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a related technique that offers even higher resolution for measuring hfc's. acs.orgdocumentsdelivered.com By using deuterated PBN, the ENDOR spectra can also be simplified, enabling more accurate measurements of the hyperfine interactions. acs.org This precise data is crucial for correctly identifying the structure of the trapped radical. gelisim.edu.tr

| Radical Adduct | Solvent | aN (G) | aβH (G) |

| PBN-OH | Water | 15.30 | 2.65 |

| PBN-CH₃ | Benzene | 14.45 | 3.45 |

| PBN-C₂H₅ | Benzene | 14.40 | 3.20 |

| PBN-C₆H₅ | Benzene | 13.90 | 2.15 |

This table presents representative hyperfine coupling constants for various PBN radical adducts. The use of deuterated PBN would lead to a simplification of the spectra from which these values are derived.

Investigation of Radical Adduct Conformations and Stereochemistry

The detailed structural information that can be obtained from ESR and ENDOR studies of deuterated spin adducts extends to the conformation and stereochemistry of these species. acs.org The magnitude of the β-proton hyperfine splitting, for example, is highly dependent on the dihedral angle between the C-H bond and the p-orbital of the nitroxide nitrogen. gelisim.edu.tr

By using this compound, the influence of the bulky tert-butyl group and the phenyl ring on the conformation of the radical adduct can be studied in detail. The simplified spectra allow for a more straightforward analysis of these conformational effects. ENDOR studies, in particular, can provide very precise information about the geometry of the spin adduct. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the unambiguous identification and structural analysis of isotopically labeled compounds. Its high accuracy and resolving power allow for the precise determination of molecular formulas and the detailed investigation of fragmentation pathways.

Confirmation of Molecular Formula and Isotopic Pattern Verification

The primary application of HRMS in the analysis of this compound is the confirmation of its elemental composition and the successful incorporation of fourteen deuterium atoms. The exact mass of a molecule is determined by the sum of the most abundant isotopes of its constituent elements. For the deuterated nitrone, the substitution of 14 hydrogen atoms with deuterium significantly increases its monoisotopic mass compared to the unlabeled analogue.

The theoretical exact mass of this compound (C₁₁H₁D₁₄NO) is calculated to be 191.2032 u. HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Furthermore, the isotopic pattern observed in the mass spectrum provides definitive evidence of deuteration. The presence of deuterium alters the relative abundances of the isotopic peaks (M+1, M+2, etc.) compared to the unlabeled compound. While unlabeled PBN has a characteristic isotopic distribution based on the natural abundance of ¹³C, the high level of deuteration in this compound results in a more complex and distinctive pattern, which can be computationally predicted and matched with experimental data to verify the isotopic enrichment.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁D₁₄NO |

| Theoretical Exact Mass (u) | 191.2032 |

| Expected Mass Accuracy (ppm) | < 5 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification in Reaction Products and Adducts

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for identifying products of chemical reactions, such as the spin adducts formed when this compound traps a radical species. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented, and the resulting fragment ions are analyzed.

A key fragmentation pathway for PBN and its derivatives involves the cleavage of the bond between the nitrogen and the tert-butyl group. tandfonline.com For the non-deuterated PBN, this results in the formation of a characteristic tert-butyl cation at a mass-to-charge ratio (m/z) of 57. However, in this compound, the tert-butyl group is fully deuterated. Consequently, the fragmentation of this compound or its spin adducts yields a deuterated tert-butyl cation (C₄D₉⁺) at an m/z of 66. tandfonline.comnih.govacs.orgnih.gov This nine-mass-unit shift is a highly specific marker for the presence of the deuterated nitrone, significantly enhancing the confidence in the identification of its adducts, especially in complex biological matrices where background ions with m/z 57 are common. acs.orgnih.gov

The use of deuterated PBN analogues has been shown to greatly improve the recognition of spin adducts in mixtures. tandfonline.comacs.orgnih.govosti.gov The distinct m/z 66 fragment provides a clear diagnostic marker that can be used in precursor ion scanning experiments to selectively detect compounds containing the deuterated tert-butyl moiety. acs.orgnih.gov

Table 2: Characteristic Fragment Ions in MS/MS of PBN and this compound Adducts

| Compound | Parent Adduct Ion | Characteristic Fragment Ion | m/z of Fragment |

| PBN (unlabeled) | [PBN-R]⁺ | tert-butyl cation (C₄H₉⁺) | 57 |

| This compound | [PBN-d₁₄-R]⁺ | deuterated tert-butyl cation (C₄D₉⁺) | 66 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding environment and molecular structure of a compound by probing its characteristic vibrational modes. libretexts.org

Analysis of Deuterium-Induced Isotopic Shifts

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of a molecule. libretexts.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. As deuterium is approximately twice as massive as hydrogen, the stretching and bending vibrations involving deuterium will occur at significantly lower frequencies (wavenumbers) than their hydrogen-containing counterparts. youtube.com This isotopic shift is a powerful tool for assigning specific vibrational modes within a spectrum. libretexts.org

For this compound, the most significant isotopic shifts are expected for the vibrations directly involving the substituted hydrogen atoms. The C-H stretching vibrations, typically observed in the 2800-3100 cm⁻¹ region for the phenyl and tert-butyl groups, will be replaced by C-D stretching vibrations at considerably lower wavenumbers, generally in the 2100-2300 cm⁻¹ range. Similarly, C-H bending and wagging modes will also shift to lower frequencies upon deuteration.

Table 3: Predicted Isotopic Shifts in the Vibrational Spectrum of this compound

| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ~2250-2325 cm⁻¹ |

| Aliphatic C-H Stretch (tert-butyl) | 2850-2970 cm⁻¹ | ~2100-2250 cm⁻¹ |

| Aromatic C-H Bending | 690-900 cm⁻¹ | Lower frequency shift |

| Aliphatic C-H Bending (tert-butyl) | 1365-1470 cm⁻¹ | Lower frequency shift |

Insights into Molecular Vibrations and Bonding Characteristics

The analysis of the vibrational spectra of this compound, in comparison to its non-deuterated analogue, offers valuable insights into the coupling of vibrational modes and the nature of chemical bonds within the molecule. The deuteration of the tert-butyl and phenyl groups can help to decouple complex vibrational modes, simplifying spectral interpretation. For instance, in tert-butyl alcohol, the C-O stretching vibration is known to couple with the symmetric stretching of the C-C bonds of the tert-butyl group. scite.ai By studying the deuterated nitrone, similar couplings between the phenyl-N bond, the N-O bond, and the vibrations of the deuterated phenyl and tert-butyl groups can be investigated.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which are often weak in the infrared spectrum. The symmetric breathing mode of the phenyl ring, for example, is typically a strong band in the Raman spectrum and its position can be influenced by the substituent. imedpub.com The shift of this and other phenyl ring modes upon deuteration can provide information on the electronic and steric effects of the nitrone moiety on the aromatic system. Furthermore, the N-O stretching vibration of the nitrone group is a key band for understanding its electronic structure and reactivity. The deuteration of the adjacent groups can subtly influence the frequency of this vibration, providing clues about intramolecular interactions.

Mechanistic Investigations Through Isotope Effects and Reaction Dynamics

Kinetic Isotope Effects (KIEs) in Nitrone-Mediated Reactions

Kinetic isotope effects, the change in reaction rate upon isotopic substitution, are a cornerstone of mechanistic chemistry. In the context of N-Tert-butyl-D9-phenyl-D5-nitrone, these effects can reveal the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Primary and Secondary Deuterium (B1214612) Isotope Effects on Reaction Rates and Selectivity

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotope is broken in the rate-determining step. For nitrone-mediated reactions, this could occur during the abstraction of a hydrogen atom from a substrate. While specific studies quantifying the PKIE for this compound are not extensively documented in publicly available literature, the principles of KIE suggest that a significant effect would be expected in reactions where a C-H bond cleavage involving the deuterated positions is rate-limiting.

Secondary kinetic isotope effects (SKIEs), on the other hand, arise from isotopic substitution at a position not directly involved in bond cleavage. These effects are typically smaller than PKIEs and can provide information about changes in hybridization or steric environment at the transition state. For this compound, deuteration of the phenyl and tert-butyl groups could influence reaction rates and selectivity through these secondary effects. For instance, changes in the vibrational frequencies of C-D bonds compared to C-H bonds can alter the stability of reaction intermediates and transition states.

Solvent Isotope Effects in Aqueous and Non-Aqueous Reaction Media

When reactions are conducted in deuterated solvents such as D₂O, observed changes in reaction rates, known as solvent isotope effects (SIEs), can provide insight into the role of the solvent in the reaction mechanism. For reactions involving this compound, a solvent isotope effect could indicate the involvement of proton transfer in the rate-determining step, for example, in the formation or decomposition of radical adducts. The magnitude of the SIE can help distinguish between different mechanistic pathways.

Elucidation of Radical Trapping Mechanisms and Adduct Formation Pathways

This compound is primarily employed as a spin trap, a molecule that reacts with short-lived free radicals to form more stable paramagnetic adducts that can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. The isotopic labeling in this compound is crucial for dissecting the mechanisms of these trapping reactions.

Hydrogen Atom Transfer (HAT) Pathways Probed by Deuterium Labeling

Hydrogen Atom Transfer (HAT) is a fundamental process in many radical reactions. In the context of nitrone spin trapping, a radical can abstract a hydrogen atom from a substrate, and the resulting substrate radical is then trapped by the nitrone. Deuterium labeling in this compound can be used to investigate the possibility of intramolecular or intermolecular HAT processes involving the nitrone itself. While direct evidence from studies specifically using this deuterated nitrone is scarce, the principle remains a powerful investigative tool.

Electron Transfer (ET) Processes and Their Impact on Nitrone Reactivity

In addition to HAT, radical reactions can proceed through electron transfer (ET) mechanisms. An initial electron transfer between a radical and the nitrone could lead to the formation of a radical ion pair, which then collapses to form the spin adduct. This pathway is often considered in competition with the direct radical addition mechanism. The electronic properties of the phenyl ring in this compound can influence its susceptibility to ET, and theoretical studies on the non-deuterated PBN can provide insights into these processes. The deuteration is not expected to significantly alter the electronic properties governing ET but can be a useful label for tracking the fate of the molecule in complex systems.

Isotopic Probes for Unraveling Complex Reaction Intermediates and Transition States

The presence of deuterium in this compound provides a distinct mass signature that is invaluable in mass spectrometry-based analyses of reaction mixtures. This allows for the identification of reaction intermediates and products that retain the deuterated fragments of the original nitrone. By tracing the isotopic label, it is possible to reconstruct complex reaction pathways and gain a more detailed understanding of the transition states involved. While specific examples detailing the use of this compound for this purpose are not readily found in the literature, the application of isotopically labeled compounds in mechanistic studies is a well-established and powerful technique.

Deuterium Labeling for Tracing Atomic Origins in Organic Transformations and Biochemical Pathways

Deuterium labeling is a sophisticated technique employed to trace the fate of specific atoms throughout a chemical or biological process. By introducing a "heavy" tag in the form of deuterium, scientists can follow the labeled molecule or its fragments through complex reaction networks. This compound, a deuterated version of the well-known spin trap α-phenyl-N-tert-butyl nitrone (PBN), is specifically designed for such studies. The deuterium atoms on both the tert-butyl and phenyl groups provide distinct isotopic signatures that can be monitored using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While direct studies detailing the use of this compound for tracing atomic origins are not extensively documented in publicly available literature, the principle is well-established with analogous isotopically labeled compounds. For instance, studies using ¹⁵N-labeled PBN have successfully distinguished between nitric oxide (NO) generated from the PBN molecule itself and NO produced by biological cells. nih.gov This was achieved by observing the distinct electron spin resonance (ESR) spectrum of the ¹⁵NO radical, which differs from that of the naturally abundant ¹⁴NO. nih.gov This powerful methodology allows for the unambiguous assignment of the origin of reactive species in complex biological systems.

Similarly, this compound can be employed to elucidate reaction mechanisms where hydrogen atom transfer or the incorporation of specific molecular fragments is . The presence of deuterium at specific positions allows for the determination of whether the tert-butyl or phenyl group (or fragments thereof) are incorporated into downstream products.

Table 1: Properties of this compound

| Property | Value |

| Synonym | N-t-Butylphenylnitrone (deuterated) |

| Molecular Formula | (CD₃)₃CN(O)=CHC₆D₅ |

| Isotopic Enrichment | ≥98 atom % D |

This table presents the basic properties of the isotopically labeled compound, highlighting its deuterated nature.

The application of such deuterated tracers is pivotal in understanding metabolic pathways. Stable isotope tracing, in general, provides unparalleled insights into the metabolic wiring of cells by following a labeled substrate through various biochemical reactions. researchgate.net Although direct evidence for this compound in metabolic pathway analysis is scarce, its potential as a tool in this area is significant, particularly in studies of xenobiotic metabolism or the fate of PBN-based therapeutics.

The replacement of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of the transition state. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate.

A significant primary kinetic isotope effect (kH/kD) of 1.8 was observed in an electron spin resonance (ESR) study involving the reaction of the enediyne calicheamicin (B1180863) γ1I with PBN, leading to the formation of a phenyl radical PBN monoadduct. researchgate.net This normal KIE (where the reaction with the lighter isotope is faster) indicates that the abstraction of a hydrogen (or deuterium) atom is involved in the rate-determining step of the formation of this specific radical adduct. While this study was conducted with the non-deuterated PBN, it provides a clear precedent for the utility of its deuterated analog, this compound, in dissecting reaction mechanisms. By using the deuterated compound, researchers can confirm the involvement of C-H bond cleavage in similar radical trapping reactions.

The reaction dynamics of nitrone spin traps like PBN with various free radicals have been extensively studied. PBN is known to react with a wide range of radicals, including carbon-centered, oxygen-centered, and sulfur-centered radicals, to form relatively stable nitroxide spin adducts that can be detected by ESR spectroscopy. nih.govnih.gov The rate constants for these trapping reactions can vary significantly depending on the nature of the radical.

Table 2: Representative Reaction Rate Constants of PBN with Various Radicals

| Radical Species | Rate Constant (M⁻¹s⁻¹) | Technique |

| Glutathiyl Radical (GS•) | 6.7 x 10⁷ | Laser Flash Photolysis / Competitive EPR |

| Hydroxymethyl Radical (•CH₂OH) | Varies with substituents | Electron Paramagnetic Resonance Spectroscopy |

| Phenyl Radical (Ph•) | - | Electron Paramagnetic Resonance Spectroscopy |

| Superoxide (B77818) Radical (O₂•⁻) | Varies with substituents | UV-vis Stopped-Flow |

This table, based on data for the non-deuterated PBN, illustrates the reactivity of the nitrone core with different radical species. nih.govnih.gov Similar reactivity is expected for this compound, although the specific rate constants may be influenced by kinetic isotope effects.

Furthermore, the stability of the resulting spin adducts is a critical factor in their detection and characterization. For instance, the stability of the hydroxyl radical spin adduct of PBN-type spin traps is highly dependent on the pH of the solution. nih.gov The use of this compound in such studies could provide insights into whether deuterium substitution on the phenyl or tert-butyl groups influences the stability of the resulting spin adducts, potentially through subtle electronic or steric effects.

Applications in Advanced Chemical and Non Clinical Biochemical Research Models

Utilization as a Spin Trap for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The primary and most recognized application of nitrones like PBN and its deuterated analogues is as a spin trap. mdpi.comnih.gov Spin trapping is a technique used to detect and identify short-lived, highly reactive free radicals. drug-dev.comsyntechinnovation.com The nitrone compound reacts with an unstable radical to form a more persistent and stable radical product, known as a spin adduct. This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govdrug-dev.com The structure of the spin adduct provides information that helps identify the original transient radical. syntechinnovation.com

In controlled in vitro settings, N-Tert-butyl-D9-phenyl-D5-nitrone serves as a highly effective tool for capturing and identifying specific ROS and RNS. The spin trapping technique combined with EPR spectroscopy is considered one of the most precise methods for detecting radicals in these systems. nih.gov

Researchers utilize this compound to detect radicals generated from chemical reactions or enzymatic systems. For instance, in a classic in vitro model, the xanthine/xanthine oxidase system is used to generate superoxide (B77818) radicals (O₂•⁻), which can then be trapped by the nitrone. drug-dev.comsyntechinnovation.com The resulting spin adduct is stable enough for EPR analysis, confirming the production of the superoxide radical. Similarly, this method is employed to detect hydroxyl radicals (•OH). drug-dev.com The ability to form species-specific products allows for the rigorous detection and characterization of the oxidative environment within a cell-free system. nih.gov

Table 1: Examples of Radicals Detected by PBN-type Nitrones in In Vitro Systems This table is interactive. You can sort and filter the data.

| Radical Species | Generating System (Example) | Detection Method | Research Focus |

|---|---|---|---|

| Superoxide (O₂•⁻) | Xanthine/Xanthine Oxidase | EPR Spin Trapping | Studying enzymatic radical production drug-dev.comnih.gov |

| Hydroxyl (•OH) | Fenton's Reagent | EPR Spin Trapping | Assessing oxidative potential drug-dev.comnih.gov |

| Hydroxymethyl (•CH₂OH) | UV photolysis of methanol | EPR Spin Trapping | Evaluating spin trap reactivity nih.govresearchgate.net |

| Carbon-Centered Radicals | Various | EPR Spin Trapping | Characterizing radical intermediates researchgate.net |

| Nitric Oxide (•NO) | Decomposition of PBN | EPR Spectroscopy | Investigating nitrone stability and byproducts nih.gov |

Beyond simple detection, the use of this compound allows for the quantitative measurement of radical production, often referred to as radical flux. drug-dev.com By monitoring the rate of spin adduct formation over time with quantitative EPR, researchers can determine the rate at which radicals are being generated in a given system. This has been successfully applied to measure superoxide fluxes as low as a few micromolar per minute (μM·min⁻¹). nih.gov

Furthermore, this nitrone is used to assess the efficiency of potential antioxidant compounds. In these assays, a known radical-generating system is established, and the rate of spin adduct formation is measured in the presence and absence of the test compound. A decrease in the EPR signal of the spin adduct indicates that the test compound is scavenging the free radicals, competing with the spin trap. The degree of signal reduction provides a quantitative measure of the scavenging efficiency.

Role in Investigating Fundamental Oxidative Stress Mechanisms in Controlled Biological Systems

Oxidative stress, an imbalance between the production of reactive species and the ability of a biological system to detoxify them, is implicated in numerous pathologies. nih.govresearchgate.net this compound is a valuable probe for studying the fundamental biochemical mechanisms of oxidative stress in controlled, non-clinical models.

Cell-free extracts and purified enzyme systems provide a simplified environment to study specific biochemical pathways that generate radicals, without the complexity of a whole cell. nih.gov this compound is used in these systems to confirm and characterize the production of ROS or RNS by specific enzymes. For example, studies have used this approach to investigate radical generation by metalloproteins and other enzymes involved in redox cycling. drug-dev.comnih.gov Research has also shown that PBN itself can be decomposed in the presence of ferric iron (Fe³⁺) in aqueous solutions, a process that can lead to the formation of nitric oxide, highlighting the importance of understanding the chemistry of the spin trap within the experimental system. nih.govresearchgate.net

Ex vivo models, such as tissue homogenates or organ slices, represent an intermediate level of complexity between cell-free systems and in vivo studies. In this context, this compound can be used to investigate oxidative stress in a more biologically relevant environment. For instance, researchers have monitored nitric oxide generation in liver tissue ex vivo following the administration of an endotoxin (B1171834) to the animal. nih.gov The tissue is homogenized and incubated with a spin trapping agent to detect and quantify the radicals produced as a result of the inflammatory response. nih.gov Similarly, studies on the effects of ionizing radiation have used PBN to demonstrate its protective effects against oxidative damage in cellular components like lipids, proteins, and DNA within tissue preparations. nih.gov

Interrogation of Enzyme-Catalyzed Radical Reactions and Substrate Selectivity

The application of this deuterated nitrone extends to the investigation of enzymatic reactions that proceed via radical intermediates. It can help elucidate reaction mechanisms and the selectivity of enzymes for certain substrates.

Research has demonstrated that metalloenzymes, such as cytochrome P450, can catalyze stereoselective radical reactions. nih.gov In these studies, spin traps can be employed to intercept proposed radical intermediates, providing evidence for a specific catalytic cycle. For example, a proposed mechanism might involve a ferrous heme catalyst reacting with a substrate to generate a carbon-centered radical, which then undergoes further reaction. nih.gov The detection of this radical intermediate via a spin adduct would lend crucial support to the hypothesized mechanism.

Furthermore, studies have shown that the decomposition of PBN can be catalyzed by ferric iron, leading to the formation of nitric oxide. nih.govresearchgate.net This highlights how the nitrone itself can participate in or be altered by enzyme-like catalytic processes involving metal ions, a critical consideration for researchers using these compounds to study biological systems where such ions are present. The reactivity of PBN derivatives can also be systematically altered by adding different chemical groups, which affects their interaction with radicals and their redox properties, providing tools to probe the selectivity of radical-generating systems. nih.govresearchgate.net

Development of Deuterated Nitrones as Probes for Specific Radical Pathways

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), in the PBN molecule offers a powerful method for probing specific radical pathways. This isotopic labeling does not significantly alter the chemical reactivity of the nitrone but provides a distinct signature for analytical detection, particularly when coupled with mass spectrometry.

One of the primary advantages of using deuterated nitrones like this compound is the enhanced recognition of their radical adducts in Gas Chromatography/Mass Spectrometry (GC/MS) analysis. tandfonline.comosti.gov When a PBN-radical adduct is analyzed by mass spectrometry, it undergoes fragmentation. A major fragment ion from the non-deuterated PBN corresponds to the tert-butyl group (C₄H₉⁺), which has a mass-to-charge ratio (m/z) of 57. This is a very common fragment in the mass spectra of many organic compounds, making it difficult to definitively identify the PBN adduct in a complex mixture.

In contrast, the fully deuterated tert-butyl group in this compound (and the partially deuterated PBN-d9) fragments to produce a deuterated tert-butyl cation (C₄D₉⁺) with an m/z of 66. tandfonline.com This m/z value is significantly less common in typical biological samples, thus serving as a clear and diagnostic marker for the presence of a PBN-derived adduct. This improved diagnostic capability allows for the rapid and confident identification of spin adducts even in complicated biological extracts, such as those from liver microsomes. osti.govnih.gov

For instance, research has successfully utilized deuterated PBN to identify the trichloromethyl radical adduct (•CCl₃) formed during the metabolism of carbon tetrachloride (CCl₄) in rat liver microsomes. osti.govnih.gov The use of PBN-d₁₄ (this compound) and PBN-d₉ provided a distinct mass spectral fingerprint that enabled the positive structural identification of the PBN-trichloromethyl adduct amidst a complex mixture of other cellular components. nih.gov

| Compound | Key Fragment Group | Fragment Ion | Mass-to-Charge Ratio (m/z) | Significance in Analysis |

|---|---|---|---|---|

| α-phenyl-N-tert-butyl nitrone (PBN) | tert-butyl | C₄H₉⁺ | 57 | Common fragment, potential for interference in complex mixtures. |

| This compound | tert-butyl-d9 | C₄D₉⁺ | 66 | Uncommon fragment, serves as a diagnostic marker for adduct identification. tandfonline.com |

Beyond providing a unique mass signature, deuteration can also influence the reaction rates of radical trapping through the kinetic isotope effect (KIE). libretexts.org The KIE describes the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. libretexts.org Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.orgyoutube.com While the primary mechanism of spin trapping is the addition of a radical to the nitrone double bond, secondary reactions of the resulting spin adduct can be influenced by the presence of deuterium. Studying these kinetic isotope effects can provide deeper insights into the mechanisms of radical formation and subsequent reactions in biochemical pathways. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are essential for elucidating the fundamental electronic and structural properties of nitrone compounds. Methods like Density Functional Theory (DFT) are widely used due to their balance of computational cost and accuracy, making them suitable for studying the reactivity and spectroscopic parameters of molecules like PBN and its isotopologues.

Elucidation of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations have been instrumental in defining the molecular geometry, electronic landscape, and reactivity of PBN. These theoretical models provide a foundational understanding applicable to PBN-d14.

Molecular Structure: The core structure of PBN consists of a phenyl ring and a tert-butyl group attached to the nitrone functional group (CH=N(O)). DFT calculations are used to optimize the molecule's geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, comparisons between optimized geometric parameters from DFT calculations and experimental data from X-ray diffraction have shown good agreement for similar aromatic compounds, validating the stable structures predicted by theory. nih.gov

Electronic Properties: The electronic nature of the nitrone is key to its function as a spin trap. Computational studies, often using DFT with functionals like B3LYP, investigate the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For PBN, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily located on the nitrone and the phenyl ring. The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Reactivity: The primary function of PBN-d14 is to act as a spin trap, reacting with transient free radicals to form more stable and detectable radical adducts. researchgate.net Computational studies on PBN have rationalized its reactivity towards various radicals. researchgate.net DFT calculations have shown that the reaction rates often correlate with the charge density on the nitronyl carbon. researchgate.net This suggests a nucleophilic addition mechanism for many radical species. Furthermore, theoretical investigations have explored the decomposition pathways of PBN, such as its hydrolysis catalyzed by ferric iron, which can lead to the formation of nitric oxide. nih.gov Computational modeling of the photochemical isomerization of PBN to its oxaziridine (B8769555) photoproduct has also been performed, revealing the decay pathways from excited electronic states through conical intersections. researchgate.net The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can significantly alter the electronic properties and thus the trapping rates, a phenomenon that has been both experimentally and computationally explored for various PBN derivatives. acs.org

Calculation of Spectroscopic Parameters, including ESR Hyperfine Coupling Constants

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the primary technique for detecting and characterizing the radical adducts formed by PBN-d14. Computational chemistry plays a vital role in predicting and interpreting the ESR spectra by calculating the magnetic parameters, most notably the hyperfine coupling constants (hfccs).

The calculation of hfccs is highly sensitive to the chosen computational method. mdpi.com DFT has become a method of choice for these calculations, though achieving high accuracy remains a challenge, particularly for nitroxide radicals. nih.govnih.gov Studies have shown that hybrid functionals like B3LYP, PBE0, and CAM-B3LYP, combined with specialized basis sets augmented with tight s-functions (such as EPR-II, EPR-III, or J-augmented sets like pcJ-n), are necessary for reliable predictions. nih.govnih.govmdpi.com A computational protocol using the PBE0 functional with the 6-31g(d,p)-J basis set and a polarized continuum model (PCM) for solvation has shown good correlation with experimental hfccs for a series of organic radicals. mdpi.com

For PBN spin adducts, the ESR spectrum is characterized by hfccs from the nitrogen nucleus of the nitrone group (aN) and the β-hydrogen at the trapping site (aH). These values are diagnostic of the type of radical trapped. While specific calculations for PBN-d14 adducts are not widely published, the principles are well-established. When a radical is trapped by PBN-d14, the resulting adduct will have deuterons in place of protons on the tert-butyl and phenyl groups. The hyperfine coupling constant is directly proportional to the magnetogyric ratio (γ) of the nucleus. Since the magnetogyric ratio of deuterium (B1214612) (γD = 41.066 x 106 rad s-1 T-1) is approximately 6.5 times smaller than that of a proton (γH = 267.513 x 106 rad s-1 T-1), the hyperfine splittings from the deuterated positions will be significantly smaller and often unresolved, leading to a simplified ESR spectrum compared to the non-deuterated PBN adduct. This spectral simplification can be advantageous in complex systems.

The table below lists experimental hfccs for some common PBN radical adducts, providing a reference for the values that would be computationally targeted.

| Trapped Radical | Adduct | aN (Gauss) | aHβ (Gauss) |

|---|---|---|---|

| Hydroxyl (•OH) | PBN-OH | 14.8 | 2.7 |

| Methyl (•CH3) | PBN-CH3 | 16.3 | 3.4 |

| Hydroxymethyl (•CH2OH) | PBN-CH2OH | 16.0 | 3.3 |

Reaction Pathway Modeling and Transition State Analysis for Deuterium-Labeled Systems

Understanding the mechanism of spin trapping involves modeling the entire reaction pathway from reactants to products. This includes identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for the addition of a free radical to the nitrone. researchgate.net For PBN, this involves modeling the approach of the radical to the double bond, the breaking of the C=N π-bond, and the formation of a new C-C (or C-heteroatom) bond and a new stereocenter at the β-carbon.

The use of a deuterium-labeled system like PBN-d14 introduces the concept of the kinetic isotope effect (KIE). While the primary trapping reaction does not involve the breaking of a C-D bond, secondary KIEs can still influence the reaction rate. Deuteration can alter the vibrational zero-point energy of the molecule, which can lead to small changes in the activation energy of the reaction. Modeling the reaction pathways and transition states for both the deuterated and non-deuterated species allows for the theoretical prediction of these KIEs. Such analyses provide deeper insight into the reaction dynamics and can help to refine the understanding of the spin-trapping mechanism.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, including their interactions with a solvent or a complex biological environment. nih.gov MD simulations use classical mechanics-based force fields (like AMBER or CHARMM) to model the movements of atoms and molecules, allowing for the simulation of much larger systems for longer timescales (nanoseconds to microseconds). nih.govnih.gov

Investigation of Solvation Effects and Conformational Changes

The behavior of PBN-d14 in a solution is critical to its application. MD simulations can model the explicit interactions between the nitrone and surrounding solvent molecules (e.g., water or lipids). These simulations reveal how the solvent organizes around the solute and how solvation influences the conformational flexibility of the molecule. PBN-d14 has several rotatable bonds, and MD simulations can map the conformational landscape, identifying the most populated shapes and the energy barriers for converting between them. This information is crucial for understanding how the molecule might orient itself when approaching a radical or interacting with a biological structure.

Characterization of Nitrone Interactions with Model Biological Environments

A key application of spin traps is in biological systems, to detect radical production in settings like cell cultures or in vivo models. MD simulations are a powerful tool for investigating how PBN-d14 might interact with simplified models of biological environments, such as a lipid bilayer representing a cell membrane. nih.govnih.gov

In such a simulation, a model membrane (e.g., a patch of dipalmitoylphosphatidylcholine, DPPC, or a more complex lipid mixture) is constructed, and one or more PBN-d14 molecules are placed in the surrounding aqueous environment. The simulation then tracks the behavior of the nitrone over time. These simulations can answer several important questions:

Membrane Permeability: Does PBN-d14 spontaneously cross the lipid bilayer? If so, what is the preferred pathway and associated free energy barrier?

Localization and Orientation: Where does the molecule prefer to reside? Does it stay in the aqueous phase, adsorb to the membrane surface, or embed itself within the hydrophobic core? What is its preferred orientation relative to the membrane normal?

Intermolecular Interactions: Which specific groups on the nitrone (e.g., the aromatic phenyl ring, the polar nitrone group, the hydrophobic tert-butyl group) interact most strongly with which parts of the lipid molecules (e.g., headgroups, glycerol (B35011) backbone, acyl chains)?

By providing an atom-level view of these interactions, MD simulations can help predict the bioavailability and local concentration of the spin trap within different cellular compartments, which is essential for interpreting experimental results. nih.gov

Future Perspectives and Methodological Innovations

Advancements in Scalable and Stereoselective Synthetic Routes for Complex Deuterated Nitrones

The synthesis of complex, poly-deuterated molecules like N-Tert-butyl-D9-phenyl-D5-nitrone in an efficient, scalable, and stereoselective manner remains a significant challenge. Traditional methods for nitrone synthesis, such as the oxidation of secondary hydroxylamines or the condensation of aldehydes with N-substituted hydroxylamines, provide a basic framework. wikipedia.orgnih.gov However, the introduction of multiple deuterium (B1214612) atoms at specific positions requires highly specialized and innovative strategies.

Recent breakthroughs in catalysis offer promising pathways. For instance, the development of nanostructured iron catalysts for the selective deuteration of (hetero)arenes using inexpensive deuterium oxide (D₂O) as the deuterium source is a major step towards scalability. nih.govnih.govresearchgate.net This methodology has been successfully applied to produce deuterated anilines, phenols, and heterocycles on a kilogram scale, demonstrating its industrial viability. nih.govnih.govresearchgate.net Adapting such methods for the precursors of this compound—namely, perdeuterated benzaldehyde (B42025) and tert-butylamine (B42293)—could provide a cost-effective and robust production route. Other catalytic systems, such as those based on ruthenium for the α-deuteration of aliphatic nitriles, further expand the toolkit for selective deuterium incorporation. rsc.org

Achieving stereoselectivity in nitrone synthesis, particularly for chiral variants, is crucial for their application in asymmetric synthesis and as probes in biological systems. The field of catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones has seen rapid development, with various chiral catalysts based on metals like titanium being employed to control diastereoselectivity and enantioselectivity. rsc.org Future research will likely focus on integrating these stereoselective catalytic methods with scalable deuteration strategies to produce enantiopure, complex deuterated nitrones. This could involve using chiral catalysts that can differentiate between C-H and C-D bonds or developing novel multicomponent reactions that utilize deuterated starting materials to construct complex chiral scaffolds. beilstein-journals.org

| Catalyst Type | Deuterium Source | Application Area | Key Advantage |

| Nanostructured Iron | D₂O | Scalable deuteration of (hetero)arenes | Low cost, scalability, high D-incorporation nih.govnih.gov |

| PNP-Ruthenium Pincer Complex | D₂O | α-deuteration of aliphatic nitriles | High efficiency under mild conditions rsc.org |

| Dicyclopentadienyltrihydridotantalum(V) | D₂ | Deuteration of benzene | Important for NMR solvent synthesis libretexts.org |

| Chiral Titanium Complexes | N/A | Enantioselective cycloadditions of nitrones | Control of stereochemistry rsc.org |

Integration of Deuterated Nitrones with Emerging High-Resolution Analytical Technologies

The unique physical properties of deuterium make compounds like this compound exceptionally valuable when paired with modern high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the replacement of hydrogen with deuterium (which is NMR-inactive in the proton frequency range) leads to a dramatic simplification of complex spectra. nih.gov For a molecule as heavily deuterated as this compound, the ¹H NMR spectrum would be virtually silent, which is useful for its use as a non-interfering component in complex mixtures. Conversely, ²H (Deuterium) NMR spectroscopy provides a direct window into the deuterated sites of a molecule. wikipedia.org While ²H NMR typically has lower resolution than ¹H NMR, it is highly informative for confirming the success of deuteration and for studying molecular dynamics and orientation in solid-state materials, as the quadrupolar splitting of the deuterium signal is sensitive to the local environment. nih.govwikipedia.org

Mass Spectrometry (MS): In mass spectrometry, deuterated compounds are indispensable as internal standards for quantitative analysis. researchgate.net The significant mass difference between the deuterated standard (like this compound) and its non-deuterated counterpart allows for precise quantification via isotope dilution methods, even in complex biological matrices. nih.gov High-resolution mass spectrometry platforms, such as Orbitrap MS, can resolve the isotopologues of a molecule with high precision. goldschmidt.info Integrating deuterated nitrones with these technologies enables sensitive tracking in metabolic studies and precise quantification in pharmacokinetic analyses. nih.govresearchgate.net The fragmentation patterns of deuterated molecules in tandem MS (MS/MS) can also yield detailed information about molecular structure and reaction mechanisms. researchgate.net

| Analytical Technology | Application for Deuterated Nitrones | Key Benefit |

| ¹H NMR Spectroscopy | Spectrum simplification | Reduces signal overlap from the nitrone in complex mixtures nih.gov |

| ²H NMR Spectroscopy | Direct detection and structural verification | Confirms deuteration patterns; studies molecular dynamics wikipedia.org |

| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Quantitative analysis, metabolic tracing | Precise quantification as internal standards; pathway analysis researchgate.netgoldschmidt.info |

| Tandem Mass Spectrometry (MS/MS) | Mechanistic studies | Elucidation of fragmentation pathways and molecular structure researchgate.net |

Novel Applications in Mechanistic Organic Chemistry, Catalysis, and Materials Science

The utility of heavily deuterated nitrones extends far beyond their role as analytical standards. They are active tools for probing fundamental chemical and physical processes.

Mechanistic Organic Chemistry: The primary application of deuterated compounds in this area is the study of the kinetic isotope effect (KIE), where the difference in reaction rates between a deuterated and a non-deuterated molecule provides insight into the rate-determining step of a reaction. ucsb.edusnnu.edu.cn By synthesizing this compound, researchers can study the mechanisms of classic nitrone reactions, such as 1,3-dipolar cycloadditions, with unprecedented detail. researchgate.net For example, determining the KIE at the phenyl ring versus the tert-butyl group can clarify the electronic demands and transition state geometry of these reactions.

Catalysis: While deuteration is often the result of a catalytic process, deuterated molecules themselves can be powerful probes of catalytic mechanisms. libretexts.org A deuterated nitrone could be used as a substrate to study how a catalyst activates specific C-H (or C-D) bonds. Furthermore, isotopes are playing an increasing role in the development of new energy technologies, for instance, by using hydrogen isotopes to study and improve catalysts for sustainable hydrogen production. solubilityofthings.com

Materials Science: The replacement of hydrogen with deuterium can enhance the stability of organic materials. The C-D bond has a lower zero-point energy than the C-H bond, making it more stable and less susceptible to cleavage. researchgate.net This effect has been exploited to improve the lifetime and efficiency of Organic Light-Emitting Diodes (OLEDs) and to increase the metabolic stability of polymers. researchgate.net Incorporating heavily deuterated nitrones into polymer backbones or other advanced materials could therefore lead to materials with enhanced thermal stability, photo-stability, and longevity. The isotopic label also provides a convenient handle for studying material properties and degradation pathways using techniques like solid-state ²H NMR.

Challenges and Opportunities in Developing Isotope-Enhanced Research Tools for Complex Systems

The development and application of complex deuterated molecules like this compound are accompanied by a unique set of challenges and immense opportunities.

Challenges:

Synthetic Complexity and Cost: The primary hurdle is the development of efficient, scalable, and cost-effective synthetic routes. nih.govresearchgate.net Multi-step syntheses involving expensive deuterated reagents and catalysts can make these research tools prohibitively expensive and limit their widespread adoption. solubilityofthings.com

Analytical Limitations: While powerful, high-resolution analytical techniques require significant capital investment and specialized expertise, which can create disparities in research capabilities. mdpi.com Furthermore, ensuring data integrity and standardization across different laboratories and techniques is an ongoing challenge. numberanalytics.com

Availability of Starting Materials: The production of key deuterated precursors in high isotopic purity can be a bottleneck, limiting the synthesis of more complex downstream products. solubilityofthings.com

Opportunities:

Advancing Drug Discovery: The "deuterium switch" is a recognized strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic profiles of drug candidates. snnu.edu.cnprinceton.edu Developing a wider array of complex deuterated building blocks, including nitrones, offers new avenues for creating safer and more effective pharmaceuticals.

Probing Complexity: Isotopes are unparalleled tools for tracing the flow of molecules through intricate biological, chemical, and environmental systems. nih.goviaea.org Their ability to act as non-invasive tracers allows researchers to unravel complex reaction networks and metabolic pathways. musechem.com

Fostering Interdisciplinary Science: Isotope science inherently bridges disciplines such as chemistry, biology, physics, medicine, and materials science. solubilityofthings.com The challenges associated with synthesizing and analyzing isotope-enhanced tools encourage collaboration and lead to innovations that benefit multiple fields.

Unlocking New Scientific Frontiers: As synthetic and analytical methods continue to improve, the ability to create and study ever more complex and selectively labeled molecules will undoubtedly open doors to new discoveries and a deeper understanding of the molecular world. osti.gov

Q & A

Q. What is the role of N-Tert-butyl-D9-phenyl-D5-nitrone in free radical detection, and how does its deuterium labeling enhance experimental outcomes?

this compound is a deuterated spin trap used in electron spin resonance (ESR) spectroscopy to stabilize transient free radicals for detection. The deuterium substitution (D9 on the tert-butyl group and D5 on the phenyl ring) reduces spectral interference from proton splitting, improving signal resolution. This is critical for identifying radical species in complex biological systems, such as oxidative stress models .

Q. What are the key synthetic pathways for this compound, and how is isotopic purity ensured?

Synthesis typically involves reacting deuterated tert-butylamine with deuterated benzaldehyde derivatives under controlled nitrone-forming conditions. Isotopic purity (>98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Contamination risks are mitigated by using anhydrous solvents and inert atmospheres .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous for transport, researchers should avoid prolonged skin/eye contact and work in well-ventilated areas. Storage should be in airtight, light-resistant containers at -20°C to prevent degradation. Safety data sheets (SDS) for analogous nitrones recommend using personal protective equipment (PPE) and emergency rinsing protocols for accidental exposure .

Advanced Research Questions

Q. How do isotopic substitutions (D9/D5) in this compound affect its kinetic stability and radical-trapping efficiency compared to non-deuterated analogs?

Deuterium’s lower vibrational energy increases the bond strength in the nitrone structure, potentially extending the half-life of radical adducts. However, kinetic isotope effects (KIE) may slow reaction rates with certain radicals, requiring adjusted incubation times in time-resolved ESR experiments. Comparative studies using non-deuterated PBN (N-tert-butyl-α-phenylnitrone) are essential to calibrate detection thresholds .

Q. What methodological challenges arise when quantifying this compound and its radical adducts in biological matrices?

Matrix interference (e.g., proteins, lipids) can suppress ESR signals. Sample pretreatment methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended, with deuterated internal standards (e.g., tert-butylbenzene-d14) to correct for recovery losses. GC/MS or LC-MS/MS with multiple reaction monitoring (MRM) improves specificity for low-abundance adducts .

Q. How can researchers resolve contradictions in ESR data when using this compound in neurodegenerative disease models?

Discrepancies may arise from competing radical pathways or adduct instability. Triangulate ESR results with complementary techniques like fluorescent probes (e.g., DCFH-DA) or immunohistochemistry for oxidative markers. For example, in Alzheimer’s models, confirm lipid peroxidation-derived radicals (e.g., lipid alkoxyl radicals) via thiobarbituric acid reactive substances (TBARS) assays alongside ESR .

Q. What strategies optimize the use of this compound in in vivo studies to balance sensitivity and toxicity?

Dose-response studies are critical due to potential off-target effects at high concentrations. Intraperitoneal administration at 100–150 mg/kg in rodent models maximizes radical trapping while minimizing cellular stress. Pharmacokinetic profiling using radiolabeled analogs (e.g., ¹⁴C-labeled nitrones) can track biodistribution and clearance rates .

Method Validation and Data Interpretation

Q. How should researchers validate the specificity of this compound for hydroxyl vs. superoxide radicals?

Use competitive trapping experiments with radical-specific scavengers (e.g., SOD for superoxide, DMSO for hydroxyl radicals). ESR hyperfine splitting patterns (e.g., aN and aH values) differentiate adducts: hydroxyl adducts exhibit distinct coupling constants compared to superoxide-derived species. Reference databases (e.g., NIEHS Spin Trap Database) aid in peak assignment .

Q. What criteria define reliable quantification of deuterated nitrone degradation products in environmental samples?

Establish calibration curves using certified reference materials (e.g., tert-butyl-d9-phenol-2,3,5,6-d4) and enforce strict QC thresholds (e.g., R² > 0.995, recovery rates 85–115%). Monitor for deuterium loss via isotopic ratio checks (e.g., D/H ratio < 2% deviation) to confirm structural integrity during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.